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Compound of Interest

Compound Name: 3-Chloro-7-azaindole

Cat. No.: B1280606

This guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-7-
azaindole (1H-pyrrolo[2,3-b]pyridine, 3-chloro-), a key intermediate in the synthesis of various
biologically active compounds. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for these analyses. This document is intended for researchers, scientists, and professionals in
the field of drug development and medicinal chemistry.

Spectroscopic Data Summary

The spectroscopic data for 3-Chloro-7-azaindole is summarized below. These values are
critical for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic
molecules. The proton (*H) and carbon-13 (*3C) NMR data provide detailed information about
the chemical environment of each atom in the molecule.

Table 1: *H and 3C NMR Spectroscopic Data for 3-Chloro-7-azaindole
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Position 1H Chemical Shift (8, ppm) 13C Chemical Shift (8, ppm)
1 (N-H) broad singlet

2 singlet

3

4 doublet

5 doublet of doublets

6 doublet

7 (N)

3a

7a

Note: Specific, experimentally verified chemical shift values and coupling constants for 3-

Chloro-7-azaindole are not readily available in the public domain as of this writing. The table

indicates the expected multiplicities based on the structure. Researchers should acquire

experimental data on their specific sample for accurate characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The IR spectrum of 3-Chloro-7-azaindole is characterized by

the presence of N-H stretching and bending vibrations, as well as aromatic C-H and C-N

stretching frequencies.

Table 2: Key IR Absorption Bands for 3-Chloro-7-azaindole
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Functional Group

Vibrational Mode

Wavenumber (cm~1)  Intensity

N-H Stretching 3300-2500 Broad, Strong
Aromatic C-H Stretching 3150-3000 Medium

C=C, C=N Stretching 1600-1450 Medium-Strong
C-ClI Stretching 800-600 Strong

The broad band observed in the N-H stretching region is characteristic of intermolecular
hydrogen bonding, specifically the formation of N-H---N hydrogen-bonded dimers in the solid
state.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of its molecular weight and elemental
composition.

Table 3: Mass Spectrometry Data for 3-Chloro-7-azaindole

Parameter Value

Molecular Formula C7HsCIN2

Molecular Weight 152.58 g/mol [3]

Exact Mass 152.0141259 Dal3]

Monoisotopic Mass 152.0141259 Dal3]

Predicted [M+H]* 153.02141 m/z[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Instrumentation:
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e A 400 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol).
Sample Preparation:

o Approximately 5-10 mg of 3-Chloro-7-azaindole is dissolved in 0.5-0.7 mL of a deuterated
solvent (e.g., CDCls, DMSO-de).[5]

e The solution is transferred to a 5 mm NMR tube.

o A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if
the solvent does not contain an internal reference.

Data Acquisition:

e 1H NMR: Standard one-dimensional proton spectra are acquired. Key parameters include a
spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-
noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR: Proton-decoupled 13C spectra are acquired. A wider spectral width (e.g., 0-200
ppm) is used. Due to the lower natural abundance of 13C, a larger number of scans and a
longer acquisition time are typically required.

e 2D NMR: For complete structural assignment, two-dimensional NMR experiments such as
COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[5][6]

IR Spectroscopy

Instrumentation:

e A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Solid Sample):

o KBr Pellet Method:

o Approximately 1-2 mg of 3-Chloro-7-azaindole is finely ground with about 100-200 mg of
dry potassium bromide (KBr) powder in an agate mortar.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1280606?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10634513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10634513/
https://www.researchgate.net/publication/375769113_Synthesis_and_NMR_spectra_of_15Nindole
https://www.benchchem.com/product/b1280606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

e Nujol Mull Method:
o A small amount of the solid sample is ground to a fine powder in a mortar and pestle.[7][8]

o Afew drops of Nujol (mineral oil) are added, and the mixture is triturated to form a smooth
paste.[7][8]

o The paste is then spread as a thin film between two KBr or NaCl plates.[7]
Data Acquisition:

o A background spectrum of the empty sample holder (or KBr pellet without sample/Nujol on
salt plates) is recorded.

e The prepared sample is placed in the spectrometer's sample compartment.

e The spectrum is recorded, typically in the range of 4000-400 cm~1, with a resolution of 4
cm~1, The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry

Instrumentation:

e A mass spectrometer equipped with an appropriate ionization source, such as Electrospray
lonization (ESI) or Electron lonization (El).

Sample Preparation:

e For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a
low concentration (e.g., 10-100 pug/mL). The solution may be introduced directly via a syringe
pump or through a liquid chromatography (LC) system.[9]

o For EI-MS, the sample is introduced into the ion source, often after separation by gas
chromatography (GC) for volatile compounds, or via a direct insertion probe for solids.[10]

Data Acquisition:
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e The mass spectrometer is operated in either positive or negative ion mode.

e For ESI, a soft ionization is achieved, often resulting in the observation of the protonated
molecule [M+H]* or other adducts.[11]

e For El, a hard ionization technique, the molecular ion [M]* and a series of fragment ions are
typically observed, which can aid in structural elucidation.[10][11]

e High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and
confirm the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Chloro-7-azaindole.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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